molecular formula C19H21ClN2O2 B2717636 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 1428348-42-8

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B2717636
CAS No.: 1428348-42-8
M. Wt: 344.84
InChI Key: JIYVXBHFXSUOPK-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a synthetic organic compound that features a complex molecular structure. It contains a chloropyridine moiety, a piperidine ring, and a dimethylphenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves multiple steps:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The chloropyridine and piperidine intermediates are coupled using nucleophilic substitution reactions, often facilitated by bases like potassium carbonate.

    Final Assembly: The dimethylphenyl group is introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethylphenyl group.

    Reduction: Reduction reactions could target the chloropyridine moiety or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chloropyridine and dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Bases like sodium hydride or acids like sulfuric acid, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound might be investigated for its potential as a ligand in receptor studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties, such as its potential as an anti-inflammatory or anticancer agent.

Industry

In industry, the compound might find applications in the development of new polymers, coatings, or other materials with specific desired properties.

Mechanism of Action

The mechanism of action for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone: Similar compounds might include other chloropyridine derivatives, piperidine-containing molecules, or dimethylphenyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-13-5-6-15(12-14(13)2)19(23)22-10-7-16(8-11-22)24-18-17(20)4-3-9-21-18/h3-6,9,12,16H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYVXBHFXSUOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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